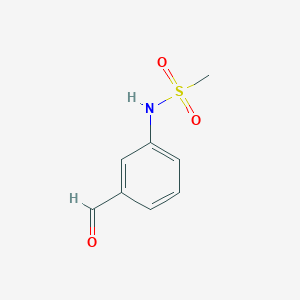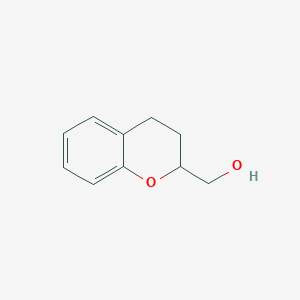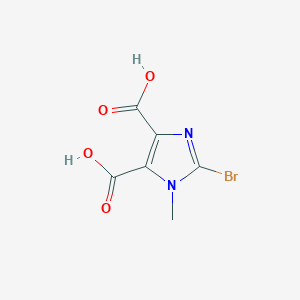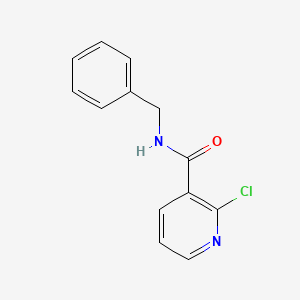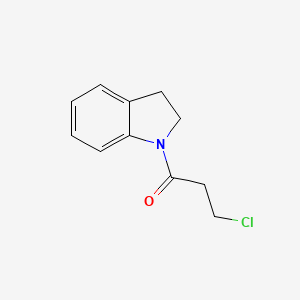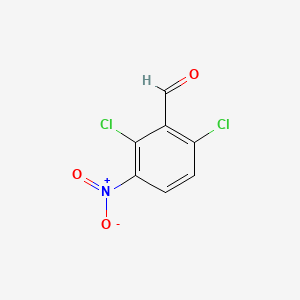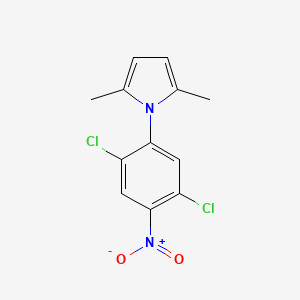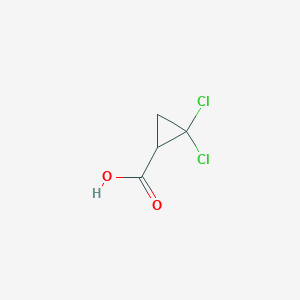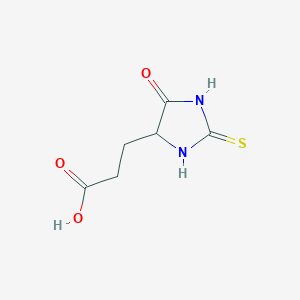
4-(5-氧代-2-硫代咪唑烷-4-基)丙酸
描述
3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid is a compound that features a unique imidazolidinone ring structure with both oxo and thioxo functional groupsIt is derived from the ergothioneine utilization pathway in certain microorganisms, such as Burkholderia species .
科学研究应用
3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid has several scientific research applications:
Industrial Biotechnology: Could be used in the production of bio-based chemicals through microbial fermentation processes.
作用机制
Target of Action
The primary target of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid is a novel enzyme known as 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid desulfhydrase . This enzyme belongs to the DUF917 protein family, which consists of proteins of unknown function .
Mode of Action
3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid interacts with its target enzyme, 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid desulfhydrase, and undergoes a conversion process. The enzyme converts 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid and H2O to 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and H2S .
Biochemical Pathways
The compound 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid is part of the ergothioneine utilization pathway in Burkholderia sp. HME13 . This pathway involves several enzymes, including ergothionase, thiourocanate hydratase, 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid desulfhydrase, and hydantoin-5-propionic acid amidohydrolase . The compound is converted to 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and H2S by the action of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid desulfhydrase .
Pharmacokinetics
It has been found that the enzyme’s activity is influenced by various factors such as temperature, pH, and the presence of certain additives .
Result of Action
The action of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid results in the production of 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and H2S . This conversion is part of the ergothioneine utilization pathway, which plays a role in preventing oxidative damage to cells .
Action Environment
The action of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid is influenced by environmental factors. For instance, the activity of the enzyme 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid desulfhydrase, which the compound targets, is affected by temperature and pH . Additionally, the expression of the enzyme is induced by ergothioneine .
生化分析
Biochemical Properties
3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid plays a crucial role in biochemical reactions, particularly in the context of ergothioneine utilization. It interacts with various enzymes, including 3-(5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid desulfhydrase, which converts it into 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and hydrogen sulfide . The interaction between 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid and this enzyme is essential for the proper utilization of ergothioneine in various organisms .
Cellular Effects
3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid has been shown to influence cellular processes significantly. It exhibits strong antioxidant activity, protecting cells from oxidative damage caused by hydroxyl radicals, hypochlorous acid, and peroxynitrite . This compound’s antioxidant properties are crucial for maintaining cellular homeostasis and preventing oxidative stress-related damage . Additionally, it has been observed to modulate cell signaling pathways and gene expression, further highlighting its importance in cellular function .
Molecular Mechanism
The molecular mechanism of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid involves its interaction with specific enzymes and biomolecules. It binds to 3-(5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid desulfhydrase, facilitating the conversion of the compound into 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and hydrogen sulfide . This reaction is essential for the proper utilization of ergothioneine and highlights the compound’s role in enzyme activation and substrate conversion . Furthermore, the compound’s antioxidant properties contribute to its ability to modulate gene expression and protect cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for prolonged antioxidant activity and protection against oxidative damage . Its degradation over time can lead to a decrease in its effectiveness, highlighting the importance of understanding its temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant activity, protecting cells from oxidative damage and maintaining cellular homeostasis . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have shown that the compound’s effects are dose-dependent, with threshold effects observed at specific concentrations .
Metabolic Pathways
3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid is involved in various metabolic pathways, particularly in the context of ergothioneine utilization. It interacts with enzymes such as 3-(5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid desulfhydrase, which facilitates its conversion into 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and hydrogen sulfide . This interaction is crucial for the proper utilization of ergothioneine and highlights the compound’s role in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These interactions are crucial for the compound’s antioxidant activity and its ability to protect cells from oxidative damage .
Subcellular Localization
The subcellular localization of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its antioxidant effects . Targeting signals and post-translational modifications play a crucial role in directing the compound to its appropriate subcellular locations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid typically involves the conversion of thiourocanic acid to the target compound. This conversion is catalyzed by the enzyme thiourocanate hydratase, which is encoded by a gene identified in Burkholderia species . The reaction conditions for this enzymatic conversion include an aqueous environment where the enzyme facilitates the hydration of thiourocanic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve biotechnological approaches using genetically engineered microorganisms that express the necessary enzymes for the conversion of precursor compounds to 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid. Optimization of fermentation conditions and enzyme purification processes would be critical for large-scale production.
化学反应分析
Types of Reactions
3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Hydration: The conversion of thiourocanic acid to 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid involves hydration.
Common Reagents and Conditions
Hydration: Requires thiourocanic acid and the enzyme thiourocanate hydratase in an aqueous environment.
Desulfhydration: Requires the enzyme 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid desulfhydrase and water.
Major Products
相似化合物的比较
Similar Compounds
3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid: Similar structure but with a phenyl group attached to the imidazolidinone ring.
3-(1-Allyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid: Similar structure but with an allyl group attached to the imidazolidinone ring.
Uniqueness
3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid is unique due to its specific role in the ergothioneine utilization pathway and its ability to undergo desulfhydration reactions catalyzed by specific enzymes. This distinguishes it from other similar compounds that may not participate in the same biochemical pathways or exhibit the same reactivity.
属性
IUPAC Name |
3-(5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXWRHDAVRASKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1C(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389819 | |
| Record name | BAS 03182937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83178-70-5 | |
| Record name | BAS 03182937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


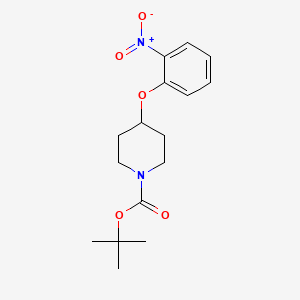
![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)

